Cas no 899981-61-4 (methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-[[[5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, methyl ester
- methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate
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- インチ: 1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25)
- InChIKey: PWTCIXHLDMPTCE-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(NC(C2=C(N)N(CC3=CC=CC(Br)=C3)N=N2)=O)C=C1
methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2691-0531-5mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-15mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-25mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-75mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-2μmol |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-3mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-10mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-5μmol |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-20mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2691-0531-1mg |
methyl 4-{5-amino-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate |
899981-61-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoateに関する追加情報
Introduction to Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate (CAS No. 899981-61-4)
Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 899981-61-4, represents a novel molecular entity with a complex structural framework. The presence of multiple functional groups, including an amide linkage and a triazole ring, makes it a promising candidate for further exploration in drug discovery and development.
The< strong> molecular structure of Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate is characterized by its benzoate moiety, which is a well-known pharmacophore in many bioactive molecules. This moiety contributes to the compound's solubility and bioavailability, making it an attractive scaffold for medicinal chemists. Additionally, the incorporation of a bromophenyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and cellular uptake.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. The< strong> triazole ring within the molecule is particularly noteworthy, as it has been shown to exhibit potent inhibitory effects on various enzymatic targets. This structural feature has been extensively studied in the context of developing antiviral and anticancer agents.
In vitro studies have demonstrated that Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate exhibits promising pharmacological properties. Specifically, it has been observed to interact with several key proteins involved in cellular signaling pathways. These interactions may lead to therapeutic benefits in conditions such as inflammation and neurodegeneration. The< strong> amide group in the molecule is believed to play a crucial role in modulating these interactions, thereby enhancing the compound's biological efficacy.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate. These techniques not only improve efficiency but also minimize unwanted byproducts.
One of the most intriguing aspects of this compound is its potential application in targeting specific disease pathways. For instance, preliminary research suggests that it may inhibit the activity of enzymes involved in cancer cell proliferation. This finding aligns with current trends in oncology research, where small molecules are being designed to disrupt critical signaling networks in tumor cells. The< strong> bromophenyl moiety , in particular, has been identified as a key structural determinant for its binding affinity to target proteins.
The< strong> benzoate group also contributes significantly to the compound's overall pharmacokinetic profile. Studies have shown that benzoate derivatives often exhibit favorable pharmacokinetic properties due to their ability to cross biological membranes efficiently. This characteristic makes Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate a promising candidate for oral administration.
Evaluation of the compound's toxicity profile is another critical aspect of its development. Preliminary toxicological studies have indicated that it exhibits low toxicity at therapeutic doses, suggesting its safety for further clinical investigation. However, comprehensive toxicological assessments are still required before it can be considered for human trials.
The< strong> triazole ring , while known for its biological activity, also presents unique challenges during synthesis and formulation. Its stability under various conditions needs to be carefully evaluated to ensure consistent quality throughout the drug development process. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize the compound's structure and purity.
In conclusion, Methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate (CAS No. 899981-61-4) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further research into treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic strategies.
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